

Comparative NMR Analysis of 3'-Trifluoromethylbiphenyl-4-carbaldehyde and its Analogs

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Compound of Interest

Compound Name: 3'-Trifluoromethylbiphenyl-4-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for **3'-Trifluoromethylbiphenyl-4-carbaldehyde** and its structurally related analogs. While experimental spectra for **3'-Trifluoromethylbiphenyl-4-carbaldehyde** are not readily available in public databases, this guide leverages data from key analogs—[1,1'-biphenyl]-4-carbaldehyde, 4'-methoxybiphenyl-4-carbaldehyde, and 4'-methylbiphenyl-4-carbaldehyde—to predict and understand its spectral characteristics. This information is crucial for the unambiguous identification and characterization of novel compounds in drug discovery and development.

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shifts in ^1H and ^{13}C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a detailed fingerprint of a molecule's structure. In the context of biphenyl derivatives, substituents on the aromatic rings significantly influence these chemical shifts. This guide presents a clear comparison of NMR data for biphenyl-4-carbaldehyde and its derivatives with electron-donating (methoxy, methyl) and electron-withdrawing (trifluoromethyl) groups. The data is organized for easy comparison, and a standardized experimental protocol for data acquisition is provided.

^1H and ^{13}C NMR Data Comparison

The following tables summarize the ^1H and ^{13}C NMR chemical shift data for **3'-Trifluoromethylbiphenyl-4-carbaldehyde** and its analogs. The data for the target compound is predicted based on the analysis of the provided analogs.

Table 1: ^1H NMR Chemical Shift (δ) Data (ppm) in CDCl_3

Proton	[1,1'-biphenyl]-4-carbaldehyde[1] [2]	4'-Methoxybiphenyl-4-carbaldehyde	4'-Methylbiphenyl-4-carbaldehyde	Predicted: 3'-Trifluoromethylbiphenyl-4-carbaldehyde
-CHO	10.06 (s)	10.05 (s)	~10.05 (s)	~10.1 (s)
H-2, H-6	7.91-8.02 (m)	7.95 (d)	7.93 (d)	~8.0 (d)
H-3, H-5	7.72-7.78 (m)	7.75 (d)	7.70 (d)	~7.8 (d)
H-2', H-6'	7.61-7.67 (m)	7.63 (d)	7.55 (d)	~7.8-7.9 (m)
H-3', H-5'	7.45-7.52 (m)	7.02 (d)	7.29 (d)	~7.6-7.7 (m)
H-4'	7.38-7.45 (m)	-	-	~7.6 (t)
-OCH ₃	-	3.87 (s)	-	-
-CH ₃	-	-	2.42 (s)	-

Table 2: ^{13}C NMR Chemical Shift (δ) Data (ppm) in CDCl_3

Carbon	[1,1'-biphenyl]-4-carbaldehyde[1] [2]	4'-Methoxybiphenyl-4-carbaldehyde	4'-Methylbiphenyl-4-carbaldehyde	Predicted: 3'-Trifluoromethylbiphenyl-4-carbaldehyde
-CHO	192.0	191.8	191.9	~191.5
C-1	135.2	134.9	135.0	~135.5
C-2, C-6	130.3	130.3	130.2	~130.5
C-3, C-5	127.7	127.6	127.4	~127.9
C-4	147.2	146.4	146.9	~146.0
C-1'	139.7	132.0	136.9	~141.0
C-2', C-6'	127.4	128.5	129.8	~124-129 (m)
C-3', C-5'	129.0	114.6	127.2	~129-132 (m)
C-4'	128.5	160.1	138.8	~123-126 (m)
-CF ₃	-	-	-	~124 (q)
C-3' (bearing CF ₃)	-	-	-	~131 (q)
-OCH ₃	-	55.5	-	-
-CH ₃	-	-	21.2	-

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

- Weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation:

- NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

3. Data Acquisition for ^1H NMR:

- Pulse Program: A standard single-pulse sequence is used.
- Spectral Width: Approximately 16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Temperature: 298 K.

4. Data Acquisition for ^{13}C NMR:

- Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., zgpg30).
- Spectral Width: Approximately 240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096 scans, depending on the sample concentration and solubility.
- Temperature: 298 K.

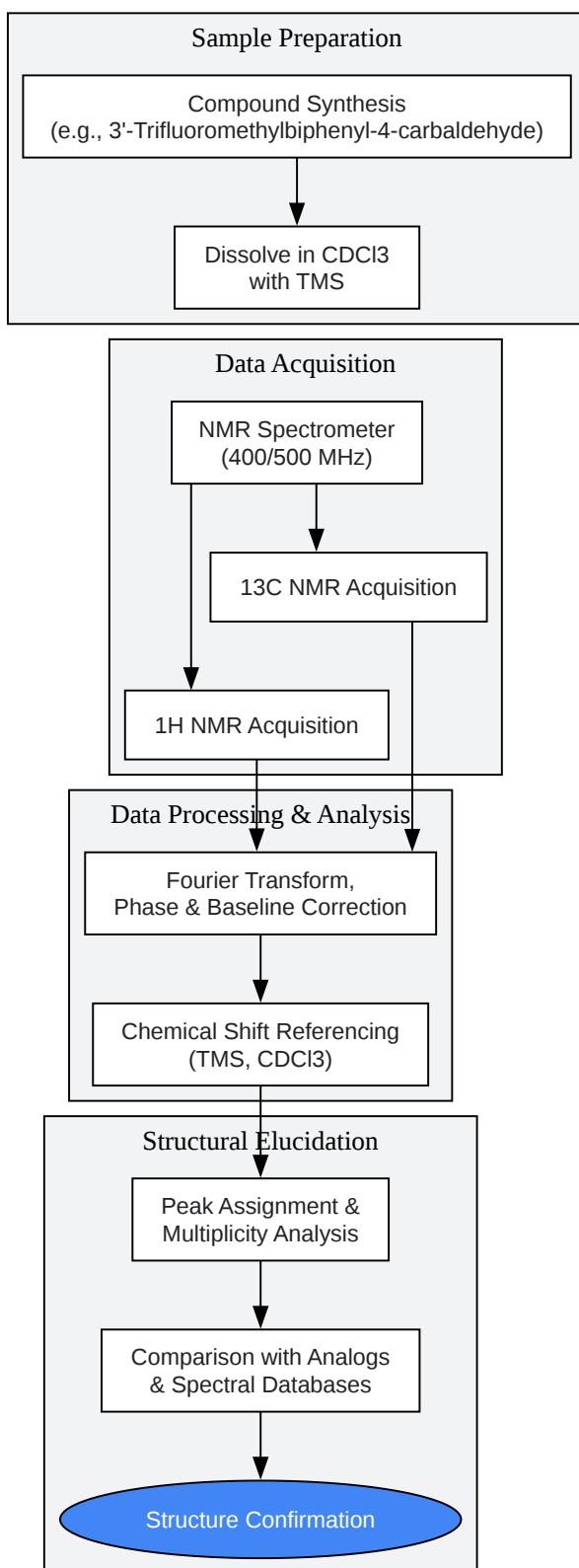
5. Data Processing:

- The acquired Free Induction Decays (FIDs) are Fourier transformed.
- Phase and baseline corrections are applied.

- Chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H and 77.16 ppm for the central peak of the CDCl_3 triplet for ^{13}C .

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the NMR analysis of a substituted biphenyl carbaldehyde.



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Caption: Logical workflow for the NMR analysis of substituted biphenyl carbaldehydes.

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References

- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
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